

Application Notes and Protocols for Flow Cytometry Using CK-119

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Compound of Interest

Compound Name: CK-119

Cat. No.: B1669122

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Introduction

This document provides a detailed protocol for the immunofluorescent staining of intracellular antigens for flow cytometry, with a specific focus on the application of **CK-119**. Initial research indicates that "**CK-119**" may refer to several molecules, including the dihydropyridazino-pyridazine compound that acts as an interleukin-1 blocker or the monoclonal antibody clone MSVA-119M which targets human Cytokeratin 19 (CK19).^[1]^[2] Given the context of a flow cytometry protocol, this guide will focus on the use of an antibody, presumptively targeting an intracellular antigen like Cytokeratin 19. The provided protocol is, therefore, designed for intracellular staining but can be adapted for cell surface markers.

Cytokeratin 19 is a 40 kDa acidic cytokeratin and a component of the cytoskeleton in epithelial cells.^[2] Its expression is widely used in diagnostic pathology to identify various carcinomas.^[2] Flow cytometry offers a powerful tool for the quantitative analysis of CK19 expression at the single-cell level, which is invaluable for cancer research and drug development.

Core Principles of Intracellular Flow Cytometry

The detection of intracellular antigens by flow cytometry requires a multi-step process.^[3] Cells must first be fixed to preserve their structure and then permeabilized to allow antibodies to access their intracellular targets.^[3]^[4] This is in contrast to cell surface staining, where antibodies can directly bind to their targets on live cells.^[5] It is crucial to optimize fixation and

permeabilization conditions for each specific antibody and cell type to ensure optimal staining.
[6]

Quantitative Data Summary

The optimal concentration and specific binding characteristics of any antibody, including one designated **CK-119**, must be empirically determined by the end-user through titration experiments. The following table provides a template for recording such optimization data.

Parameter	Experimental Condition 1	Experimental Condition 2	Experimental Condition 3
Antibody Concentration	e.g., 0.5 µg/10 ⁶ cells	e.g., 1.0 µg/10 ⁶ cells	e.g., 2.0 µg/10 ⁶ cells
Cell Type	e.g., MCF-7	e.g., HeLa	e.g., A549
Fixation/Permeabilization Kit	e.g., Foxp3/Transcription Factor Staining Buffer Set	e.g., Intracellular Fixation & Permeabilization Buffer Set	e.g., Fixation/Methanol Protocol
Percentage of Positive Cells (%)	User-determined	User-determined	User-determined
Mean Fluorescence Intensity (MFI)	User-determined	User-determined	User-determined
Stain Index	User-determined	User-determined	User-determined

Experimental Protocol: Intracellular Staining for Flow Cytometry

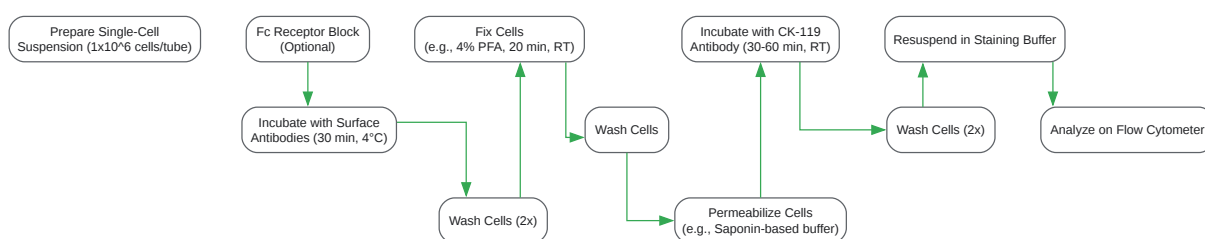
This protocol is designed for the staining of intracellular antigens and can be adapted for simultaneous analysis of cell surface markers.[3]

Materials and Reagents

- Cells of Interest: Single-cell suspension at a concentration of 1 x 10⁷ cells/mL.

- **CK-119** Antibody: Fluorochrome-conjugated. The optimal dilution should be predetermined by titration.
- Flow Cytometry Staining Buffer: PBS with 0.5% BSA and 0.05% Sodium Azide.[5]
- Fixation Buffer: e.g., 4% paraformaldehyde in PBS.
- Permeabilization Buffer: e.g., 1X Permeabilization Buffer (saponin-based).
- Fc Receptor Blocking Reagent (Optional): To reduce non-specific binding.[5][7]
- Isotype Control: Fluorochrome-conjugated antibody of the same isotype and at the same concentration as the primary antibody.
- FACS Tubes: 12 x 75 mm polystyrene round-bottom tubes.[7]
- Centrifuge

Experimental Workflow Diagram



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Caption: Intracellular flow cytometry workflow.

Step-by-Step Protocol

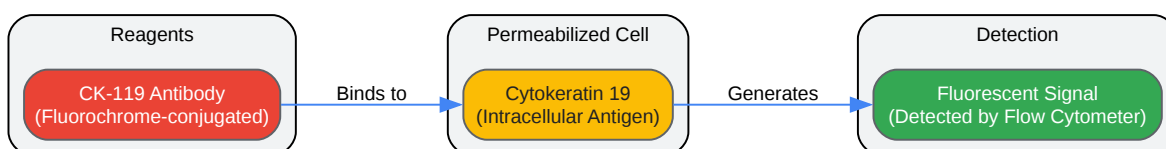
- Cell Preparation:

- Harvest cells and prepare a single-cell suspension.
- Wash the cells with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.[5]
- Resuspend the cell pellet and adjust the cell concentration to 1×10^7 cells/mL in staining buffer.
- Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each FACS tube.[7]
- Optional: Cell Surface Staining:
 - If performing simultaneous surface and intracellular staining, it is recommended to stain for surface antigens before fixation and permeabilization.[8]
 - Fc Receptor Blocking (Optional): To reduce non-specific antibody binding, add an Fc receptor blocking reagent and incubate for 10 minutes at room temperature.[5]
 - Add the predetermined optimal concentration of fluorochrome-conjugated primary antibodies for cell surface markers.
 - Incubate for 30 minutes at 4°C in the dark.[7]
 - Wash the cells twice with 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.[9]
- Fixation:
 - Resuspend the cell pellet in 100 μ L of Fixation Buffer.
 - Incubate for 20 minutes at room temperature, protected from light.
 - Wash the cells once with 2 mL of staining buffer.
- Permeabilization and Intracellular Staining:
 - Resuspend the fixed cells in 100 μ L of 1X Permeabilization Buffer.

- Add the predetermined optimal concentration of the fluorochrome-conjugated **CK-119** antibody.
- Include an isotype control in a separate tube.
- Incubate for 30-60 minutes at room temperature in the dark.[6]
- Wash the cells twice with 2 mL of 1X Permeabilization Buffer.[3]
- Data Acquisition:
 - Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.[5]
 - Analyze the samples on a flow cytometer as soon as possible. For short-term storage, keep the cells at 4°C in the dark.[7]

Signaling Pathway and Logical Relationships

The primary function of Cytokeratin 19 is as a structural protein, forming the intermediate filament network within epithelial cells. It does not have a classical signaling pathway. However, its expression is often regulated by transcription factors and signaling pathways involved in cell differentiation and proliferation. The logical relationship in a flow cytometry experiment is the detection of this protein through antibody binding.



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Caption: Detection of Cytokeratin 19 by **CK-119** antibody.

Conclusion

This document provides a comprehensive and adaptable protocol for the use of a "**CK-119**" antibody in flow cytometry for intracellular antigen detection. Researchers should note the

critical importance of antibody titration and the optimization of fixation and permeabilization steps to ensure reliable and reproducible results. The provided templates and diagrams serve as a guide to aid in the experimental setup and data organization.

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